Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC20194108
Molecular Formula: C20H22N4O4S
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N4O4S |
|---|---|
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | methyl 2-[[2-(3-methyl-4-oxophthalazin-1-yl)acetyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C20H22N4O4S/c1-11(2)9-15-17(19(27)28-4)22-20(29-15)21-16(25)10-14-12-7-5-6-8-13(12)18(26)24(3)23-14/h5-8,11H,9-10H2,1-4H3,(H,21,22,25) |
| Standard InChI Key | SDITYBHAISBEPM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1=C(N=C(S1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C)C(=O)OC |
Introduction
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring and a phthalazinone moiety. This compound is notable for its unique structural characteristics, which include a methyl ester group and an acetylamino moiety derived from 3-methyl-4-oxo-3,4-dihydrophthalazin. The molecular formula and weight of this compound are not explicitly provided in the available literature, but it is known to have a molecular weight of approximately 378.46 g/mol for a closely related compound with similar structural features.
Chemical Reactions
This compound can undergo various chemical reactions typical for thiazoles and phthalazinones, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Amines or thiols can be used for substitution reactions to modify the compound's properties or enhance its biological activity.
Synthesis and Yield
The synthesis of Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multi-step processes. These may include the coupling of the phthalazinone derivative with an amine to form the desired thiazole derivative. Yields can vary but are commonly reported around 50% to 70% depending on the reaction conditions, based on similar compounds.
Biological Activities and Potential Applications
Compounds with similar structures often exhibit promising biological activities, including anticancer, antimicrobial, and antifungal properties. The presence of the thiazole and phthalazinone moieties suggests potential interactions with biological targets, making this compound a candidate for further research in medicinal chemistry.
Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate | Phthalazine core | Anticancer |
| 2-Fluoro-5-(4-oxo-phthalazin)benzoic acid | Fluorinated benzoic acid | Antimicrobial |
| Methyl 2-bromo-thiazole | Thiazole ring | Antifungal |
Analytical Techniques
Analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) can provide insights into the purity and structural integrity of the compound. These methods are crucial for confirming the compound's structure and assessing its chemical properties.
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